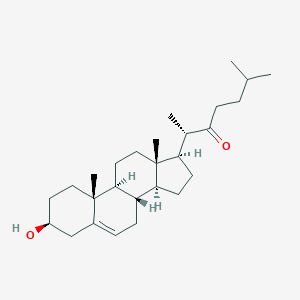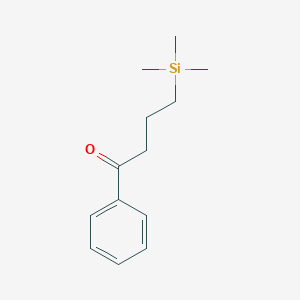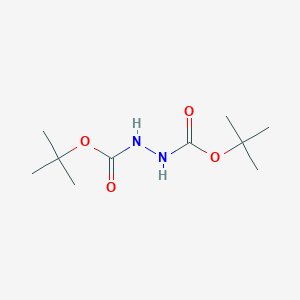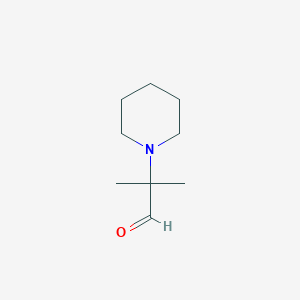![molecular formula C19H18N2O7 B098573 Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate CAS No. 15298-42-7](/img/structure/B98573.png)
Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied.
Mecanismo De Acción
The mechanism of action of Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate is not fully understood, but studies have suggested that it may work by inhibiting various enzymes and signaling pathways involved in cancer cell growth, neurodegeneration, and infectious disease. For example, studies have suggested that this compound may inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair, leading to DNA damage and cell death. In addition, Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate may work by inhibiting various signaling pathways involved in inflammation and oxidative stress, leading to neuroprotection and inhibition of infectious disease growth.
Efectos Bioquímicos Y Fisiológicos
Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate has been shown to have a variety of biochemical and physiological effects. For example, studies have demonstrated that this compound can induce apoptosis in cancer cells, leading to cell death. In addition, Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate has been shown to have antioxidant properties, protecting against oxidative stress and inflammation in the brain. Finally, this compound has been shown to have antibacterial and antiviral properties, inhibiting the growth of various infectious agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate has several advantages for use in lab experiments. For example, this compound has been shown to be highly effective in inhibiting the growth of cancer cells, making it a promising candidate for cancer research. In addition, Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate has been shown to have low toxicity, making it a safer alternative to other compounds with similar properties. However, there are also some limitations to using this compound in lab experiments. For example, the synthesis method for Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate is complex and time-consuming, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate. For example, further studies are needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective treatments for cancer, neurodegenerative diseases, and infectious diseases. In addition, future research could focus on optimizing the synthesis method for Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate, making it more efficient and cost-effective for use in lab experiments. Finally, future research could focus on developing new derivatives of this compound with improved properties, such as increased potency or decreased toxicity.
Métodos De Síntesis
The synthesis method for Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate involves a multi-step process that begins with the reaction of 2,6-dimethyl-4-nitrophenol with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then reacted with hydrazine hydrate to form the hydrazide intermediate, which is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to yield the final product.
Aplicaciones Científicas De Investigación
Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate has been studied for its potential applications in a variety of scientific research areas, including cancer research, neurodegenerative diseases, and infectious diseases. This compound has been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells and induce apoptosis. In addition, Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate has been shown to have neuroprotective effects, with studies demonstrating its ability to protect against oxidative stress and inflammation in the brain. Finally, this compound has been studied for its potential applications in treating infectious diseases, with studies demonstrating its ability to inhibit the growth of bacteria and viruses.
Propiedades
Número CAS |
15298-42-7 |
|---|---|
Nombre del producto |
Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate |
Fórmula molecular |
C19H18N2O7 |
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
methyl 2-(5,10-dihydroxy-2,6-dimethyl-4,11-dioxo-8,9-dihydro-6H-isochromeno[7,6-f]indazol-8-yl)acetate |
InChI |
InChI=1S/C19H18N2O7/c1-7-12-9(4-8(28-7)5-11(22)27-3)16(23)14-13(18(12)25)17(24)10-6-21(2)20-15(10)19(14)26/h6-8,23,25H,4-5H2,1-3H3 |
Clave InChI |
UKFKOEFYGVRJTN-UHFFFAOYSA-N |
SMILES isomérico |
CC1C2=C(CC(O1)CC(=O)OC)C(=O)C3=C(C2=O)C(=O)C4=CN(NC4=C3O)C |
SMILES |
CC1C2=C(CC(O1)CC(=O)OC)C(=C3C(=C2O)C(=O)C4=CN(N=C4C3=O)C)O |
SMILES canónico |
CC1C2=C(CC(O1)CC(=O)OC)C(=O)C3=C(C2=O)C(=O)C4=CN(NC4=C3O)C |
Sinónimos |
2,4,6,8,9,11-Hexahydro-5,10-dihydroxy-2,6-dimethyl-4,11-dioxo[2]benzopyrano[7,6-f]indazole-8-acetic acid methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















